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lysine-specific permease - 147387-62-0

lysine-specific permease

Catalog Number: EVT-1518418
CAS Number: 147387-62-0
Molecular Formula: C9H7NO5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lysine-specific permease is a membrane protein encoded by the lysP gene in Escherichia coli. This permease plays a crucial role in the transport of lysine, an essential amino acid, across the bacterial cell membrane. The lysine-specific permease is part of a transport system that allows Escherichia coli to uptake lysine efficiently, particularly in environments where lysine concentrations are low. The activity of this permease is influenced by various factors, including growth conditions and the presence of analogs such as S-(beta-aminoethyl)-L-cysteine, which can inhibit its function.

Source and Classification

The lysine-specific permease is classified under the family of amino acid transporters. It has been identified as a member of the LysP family, which includes proteins that facilitate the uptake of lysine and other cationic amino acids. The gene encoding this permease was first characterized in research focused on Escherichia coli K12, revealing its significance in bacterial metabolism and survival under nutrient-limited conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of lysine-specific permease involves genetic expression within Escherichia coli. The lysP gene can be cloned into plasmids for overexpression studies. Techniques such as transpositional mutagenesis have been employed to isolate mutants that exhibit altered lysine transport capabilities, allowing researchers to study the functional aspects of this permease . Furthermore, the nucleotide sequence of the lysP gene has been determined, providing insights into its structure and function.

Molecular Structure Analysis

Structure and Data

The lysine-specific permease is predicted to be a hydrophobic protein consisting of 489 amino acids. Its structure likely includes multiple transmembrane segments that facilitate the transport process. The protein exhibits sequence similarity to other known amino acid transporters, suggesting a conserved mechanism among different species . Structural predictions can be made using bioinformatics tools to analyze transmembrane domains and potential ligand-binding sites.

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving lysine-specific permease is the facilitated diffusion of lysine into the bacterial cell. This process can be described as follows:

LysineoutsidekoutkinLysineinside\text{Lysine}_{\text{outside}}\xrightleftharpoons[k_{\text{out}}]{k_{\text{in}}}\text{Lysine}_{\text{inside}}

Here, kink_{\text{in}} represents the rate constant for lysine entering the cell, while koutk_{\text{out}} represents its exit. The activity of this transporter is modulated by external lysine concentrations; increased external concentrations enhance uptake rates up to a certain threshold .

Mechanism of Action

Process and Data

The mechanism of action for lysine-specific permease involves its interaction with extracellular lysine molecules. Upon binding to lysine, conformational changes occur within the protein that facilitate its transport across the membrane. This process is influenced by pH levels and other environmental factors, with evidence suggesting that the permease also functions as a sensor for intracellular lysine levels . The regulation of lysP expression is tightly linked to cellular needs for lysine, ensuring efficient resource utilization.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lysine-specific permease is characterized by its hydrophobic nature due to its membrane-spanning domains. It operates optimally at physiological pH levels typical for Escherichia coli, around pH 7.0. Its solubility and stability are contingent upon proper folding and integration into the lipid bilayer of the bacterial membrane . The kinetic properties such as affinity for lysine can be quantified using Michaelis-Menten kinetics, providing insight into its efficiency as a transporter.

Applications

Scientific Uses

The lysine-specific permease has significant applications in biotechnology and metabolic engineering. By overexpressing this transporter in recombinant strains of Escherichia coli, researchers can enhance the production of various compounds derived from lysine, such as 5-aminovalerate, which is a precursor for nylon-5 monomers . Additionally, understanding this permease's function aids in developing strategies for antibiotic resistance studies and improving microbial fermentation processes.

Molecular Characterization of Lysine-Specific Permease

Gene Identification and Genomic Context

1.1.1. lysP Gene Structure in Escherichia coli

The lysP gene encodes the lysine-specific permease (LysP) in Escherichia coli, a high-affinity transporter integral to lysine uptake. The gene spans 1,470 base pairs (nt 2245085–2246554 in MG1655) and contains an open reading frame (ORF) from nucleotides 522 to 1989 within a 2.7-kb BamHI fragment. This ORF translates into a hydrophobic polypeptide of 489 amino acids with a predicted molecular weight of ~53 kDa [1] [8]. Initial identification employed transpositional mutagenesis with TnphoA, isolating thiosine-resistant (Tsr) mutants that disrupted lysine-specific transport. Cloning of lysP-phoA fusions confirmed the gene’s role, as plasmid-borne lysP increased lysine uptake rates 10- to 20-fold in wild-type cells [1].

Table 1: Structural Features of the lysP Gene in E. coli

AttributeDetail
Genomic Coordinates (MG1655)2245085–2246554
Gene Length1,470 bp
ORFnt 522–1989 (within 2.7-kb BamHI fragment)
Protein Product489 residues (~53 kDa)
Mutant PhenotypeLoss of lysine-specific transport in Tsr mutants

Chromosomal Mapping and Regulatory Elements

The lysP gene is mapped to 48.39 minutes (46.5 min in early studies) on the E. coli chromosome, flanked by genes involved in stress response and amino acid metabolism [1] [8]. Its expression is regulated by:

  • Environmental pH: Activity increases under acidic conditions, supporting its role in acid stress response [1].
  • Lysine Availability: High extracellular lysine induces lysP transcription via feedback mechanisms [9].
  • Interaction with CadC: The transcriptional activator CadC represses lysP under neutral pH but releases repression during acid stress. Physical interaction between LysP and CadC’s transmembrane domain enables lysine-dependent co-sensing [9].
  • Anaerobic Conditions: LysP activity is enhanced during anaerobiosis [1].

Protein Sequence Analysis

Hydrophobic Domains and Transmembrane Topology

LysP is a transmembrane protein with 12 membrane-spanning segments (TMSs), confirmed by gene fusion studies using lacZ and blaM reporters. Key features include:

  • N- and C-termini Localization: Both termini reside intracellularly, forming a symmetric "inverted repeat" topology [2] [3].
  • Hydrophobic Core: TMSs contain predominantly nonpolar residues (e.g., Leu, Val, Ile), with TMS 5 harboring charged residues (Glu-151, Glu-153, Lys-160) critical for proton coupling [4] [7].
  • Extracellular Loops (ELs): EL3 and EL4 are elongated in eukaryotes and harbor residues essential for substrate recognition. Alanine scanning mutagenesis in yeast homolog Lyp1 identified EL3/EL4 mutations disrupting transporter localization or kinetics [6].

Table 2: Topological Organization of LysP Permease

DomainFeatureFunctional Significance
Transmembrane Helices12 TMSsForms substrate translocation channel
TMS 5Contains E151, E153, K160Proton relay; mutagenesis abolishes transport
Extracellular Loop 3Extended in yeast orthologs (Lyp1)Substrate gating; mutations alter localization
Extracellular Loop 4α-helical insertionLysine recognition; alanine mutants reduce activity

Conserved Motifs in the APC Superfamily

LysP belongs to the Amino Acid-Polyamine-Organocation (APC) Superfamily (TC# 2.A.3), characterized by a "5+5" inverted repeat fold and symport/antiport mechanisms [5] [7]. Conserved motifs include:

  • Proton Relay Network: Glu-110 (TMS 3) and Glu-151 (TMS 5) form a proton-wire essential for H+/lysine symport. Substitutions (e.g., E184Q in Can1 homolog) abrogate transport [4] [7].
  • Selectivity Filter: Residues in TMS 6 (e.g., Tyr-73, Tyr-235) and TMS 10 (Asp-303) create a hydrophilic cavity for lysine binding. Cadaverine competition studies confirm these residues mediate substrate specificity [5] [8].
  • Sequence Signatures:
  • Glu/Asp-rich motifs in TMS 3/5 (universal in H+-coupled APC transporters).
  • Glycine hinges between TMSs enabling conformational "rocking" during transport [5] [6].

Table 3: Conserved Functional Motifs in APC Superfamily Permeases

MotifLocationRoleExample Residues
Proton Relay NetworkTMS 3, TMS 5H+ coupling; essential for symportE110, E151 (LysP)
Substrate SelectivityTMS 6, TMS 10Lysine/cadaverine discriminationY73, D303 (LysP)
Glycine HingeTMS 2–3, TMS 7–8Facilitates "rocking bundle" motionGxxG loops

Properties

CAS Number

147387-62-0

Product Name

lysine-specific permease

Molecular Formula

C9H7NO5

Synonyms

lysine-specific permease

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